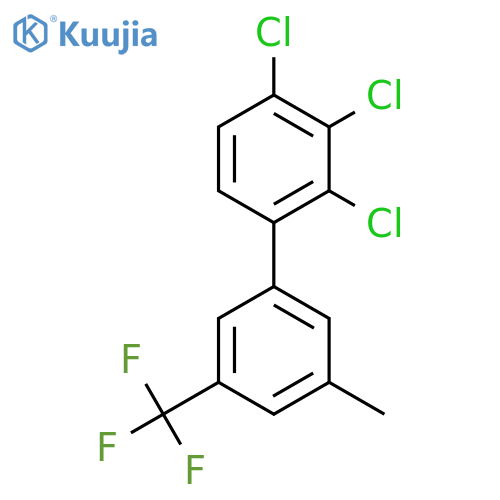Cas no 1361645-16-0 (3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl)

1361645-16-0 structure
商品名:3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl
CAS番号:1361645-16-0
MF:C14H8Cl3F3
メガワット:339.567531585693
CID:4992957
3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
-
- 3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl
-
- インチ: 1S/C14H8Cl3F3/c1-7-4-8(6-9(5-7)14(18,19)20)10-2-3-11(15)13(17)12(10)16/h2-6H,1H3
- InChIKey: XKVNYCDDYHSVTQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=CC=1C1=CC(C)=CC(C(F)(F)F)=C1)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 334
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 7.1
3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011008803-1g |
3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl |
1361645-16-0 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
1361645-16-0 (3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl) 関連製品
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
